molecular formula C17H20ClNO B1389336 N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine CAS No. 1040681-49-9

N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine

Cat. No.: B1389336
CAS No.: 1040681-49-9
M. Wt: 289.8 g/mol
InChI Key: BGICOXPQPZJKQB-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine, also known by its CAS number 1040681-43-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C17H20ClNO
  • Molecular Weight : 289.8 g/mol
  • CAS Number : 1040681-43-3

Biological Activity Overview

The compound is part of a broader class of amine-linked compounds that have shown various biological activities. Research indicates that these types of compounds can influence several biological pathways, including those related to hormonal regulation and enzyme inhibition.

  • Hormonal Modulation : Some studies suggest that compounds similar to this compound can modulate the activity of steroid receptors, impacting processes such as cell proliferation and apoptosis. This is particularly relevant in cancer research where hormonal pathways are often dysregulated.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic pathways. For instance, some analogs have shown significant inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) types, which are critical in steroid metabolism.

Case Studies

  • Synthesis and Evaluation : A study synthesized over 30 analogs of this compound, revealing that amine-linked derivatives exhibit superior biological activity compared to their amide counterparts. The most potent compound in this series demonstrated an IC50 value of 700 nM in a 17β-HSD Type 3 assay .
  • In Vitro Studies : In vitro assays indicated that this compound affects the secretion of certain proteins involved in cellular signaling pathways. High concentrations (50 µM) resulted in approximately 50% inhibition of targeted protein secretion, demonstrating its potential as a therapeutic agent .

Comparative Analysis

Compound NameIC50 (nM)Biological ActivityNotes
This compound700Inhibits 17β-HSD Type 3Potent inhibitor
Analog A900Inhibits similar pathwaysLess potent than target compound
Analog B500Shows anti-cancer propertiesPromising for further development

Potential Applications

Given its biological activity, this compound could have applications in:

  • Cancer Treatment : By modulating steroid hormone activity and inhibiting specific enzymes involved in tumor growth.
  • Endocrine Disruption Studies : Understanding how such compounds interact with hormonal pathways can inform safety assessments for chemical exposure.

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-15-8-7-13(2)17(18)10-15/h4-10,14,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGICOXPQPZJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.